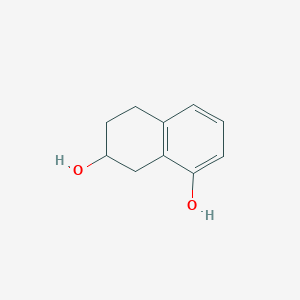

1,2,3,4-Tetrahydronaphthalene-2,8-diol

Description

Significance of Tetrahydronaphthalene Frameworks in Chemical Research

The 1,2,3,4-tetrahydronaphthalene (B1681288) structure, commonly known as tetralin, is a partially hydrogenated derivative of naphthalene (B1677914). wikipedia.org This framework, consisting of a benzene (B151609) ring fused to a cyclohexane (B81311) ring, is a key structural motif in a multitude of molecules significant to chemical research and industry. nih.govnih.gov

The significance of the tetralin framework is multifaceted:

Pharmaceuticals and Bioactive Molecules: The tetralin skeleton is a core component in numerous biologically active compounds and natural products. researchgate.netnih.gov For instance, it is a crucial structural element in the antidepressant sertraline (B1200038) and has been incorporated into compounds with antifungal, anti-Parkinsonian, and anti-inflammatory activities. researchgate.netresearchgate.net

Synthetic Chemistry: Tetralin derivatives serve as versatile intermediates in organic synthesis. nih.govresearchgate.net The presence of both aromatic and aliphatic portions allows for a wide range of chemical transformations. Methodologies for synthesizing functionalized tetralins are continually being developed, including iron-catalyzed Friedel-Crafts alkylations and cyclative C-H/C-H coupling reactions. nih.govnih.gov

Industrial Applications: Tetralin is widely used as a hydrogen-donor solvent, particularly in processes like coal liquefaction, where it transfers hydrogen to facilitate the breakdown and solubilization of complex organic matter. wikipedia.orgtaylorandfrancis.com It also serves as an industrial solvent for fats, resins, and waxes, and as a substitute for turpentine (B1165885) in various formulations. atamanchemicals.comnih.gov

The development of efficient and economical strategies to synthesize these important building blocks is a continuous focus of research. nih.gov

Structural Context of Diols within the Tetrahydronaphthalene System

A diol is an organic compound containing two hydroxyl (-OH) functional groups. chemistrysteps.com The placement of these groups on a molecular framework significantly influences the compound's physical and chemical properties, such as its polarity, solubility, and reactivity. When integrated into the tetrahydronaphthalene system, the two hydroxyl groups can be positioned on either the aromatic or the aliphatic ring, or one on each, leading to a wide variety of structural isomers.

The nomenclature indicates the position of the hydroxyl groups on the parent tetrahydronaphthalene structure. For example, in 1,2,3,4-tetrahydronaphthalene-1,2-diol, the hydroxyl groups are on adjacent carbons (C1 and C2) of the saturated ring, forming a vicinal diol. parchem.com In contrast, 1,2,3,4-tetrahydronaphthalene-1,5-diol (B1581107) has one hydroxyl group on the aliphatic ring (C1) and one on the aromatic ring (C5). chemspider.com

The formation of these diols can be a key step in the metabolism of naphthalene. For instance, the enzymatic oxidation of naphthalene can produce (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, a precursor that can be further transformed. oup.comresearchgate.net The stereochemistry (cis/trans) and regiochemistry of the hydroxyl groups are critical aspects of their synthesis and biological function.

| Compound Name | Hydroxyl Group Positions | Ring Location(s) |

| 1,2,3,4-Tetrahydronaphthalene-1,2-diol | C1, C2 | Aliphatic |

| 1,2,3,4-Tetrahydronaphthalene-1,4-diol | C1, C4 | Aliphatic |

| 1,2,3,4-Tetrahydronaphthalene-1,5-diol | C1, C5 | Aliphatic & Aromatic |

| 1,2,3,4-Tetrahydronaphthalene-2,8-diol | C2, C8 | Aliphatic & Aromatic |

Current Research Landscape and Gaps for this compound

A review of the current scientific literature reveals a significant focus on certain isomers of tetrahydronaphthalene diols, while others remain largely unexplored. There is accessible research and data for isomers such as 1,2,3,4-tetrahydronaphthalene-1,2-diol, 1,4-diol, and 1,5-diol, detailing their synthesis, properties, and applications. parchem.comchemspider.comnih.gov For example, the biotransformation of naphthalene to yield cis-dihydrodiols is a well-documented process catalyzed by dioxygenase enzymes. oup.comasm.org Furthermore, synthetic routes to various tetralin derivatives are an active area of investigation in organic chemistry. nih.govgoogle.com

However, there is a conspicuous absence of specific research dedicated to This compound . Extensive searches of chemical databases and scientific journals yield no detailed studies on the synthesis, characterization, or potential applications of this particular isomer. This represents a clear gap in the current research landscape.

The lack of information could be due to several factors, including potential synthetic challenges in achieving the specific 2,8-disubstitution pattern or a historical lack of perceived application for this isomer. This gap presents an opportunity for future research to synthesize and characterize this compound, investigate its chemical and physical properties, and explore its potential biological activity, thereby completing a piece of the puzzle within the broader family of tetrahydronaphthalene diols.

Structure

3D Structure

Properties

Molecular Formula |

C10H12O2 |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5,6,7,8-tetrahydronaphthalene-1,7-diol |

InChI |

InChI=1S/C10H12O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-3,8,11-12H,4-6H2 |

InChI Key |

LNLGJFLOBBEUPK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(CC1O)C(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalene 2,8 Diol and Analogous Diols

Chemoenzymatic Synthetic Routes to Dihydroxy-1,2,3,4-Tetrahydronaphthalenes

Chemoenzymatic approaches offer the advantage of high selectivity under mild reaction conditions, leveraging the catalytic prowess of enzymes to achieve specific chemical transformations.

Microbial Oxidation Processes for Naphthalene (B1677914) and Dihydronaphthalene Precursors

Microbial oxidation represents a powerful tool for the introduction of hydroxyl groups onto the naphthalene core. Whole-cell biotransformations using bacteria containing naphthalene dioxygenase (NDO) systems can convert naphthalene and its derivatives into cis-dihydrodiols. While the direct synthesis of 1,2,3,4-tetrahydronaphthalene-2,8-diol via this method has not been extensively documented, the principles can be applied to appropriately substituted naphthalene precursors.

The process typically involves the use of genetically engineered microorganisms, such as strains of Pseudomonas or E. coli, which express dioxygenase enzymes. These enzymes catalyze the stereospecific dihydroxylation of the aromatic ring. For instance, naphthalene can be oxidized to (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene. This intermediate can then be subjected to further chemical modifications to yield the desired tetralin diol.

Recent advancements have also explored the C-H activating oxidative hydroxylation of 1-tetralones using evolved mutants of cytochrome P450-BM3. rsc.org This enzymatic approach can introduce hydroxyl groups with high regio- and enantioselectivity, offering a potential route to hydroxylated tetralone precursors which can then be reduced to the corresponding diols. rsc.org

| Substrate | Microorganism/Enzyme System | Major Product | Key Features |

|---|---|---|---|

| Naphthalene | Pseudomonas putida (NDO) | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene | High enantiomeric excess |

| 1-Tetralone | P450-BM3 mutants | Hydroxylated 1-tetralones | High regio- and enantioselectivity rsc.org |

Enzyme-Catalyzed Stereoinversion Techniques

While direct documentation of enzyme-catalyzed stereoinversion for this compound is limited, this technique is a valuable tool in stereoselective synthesis. It typically involves the use of alcohol dehydrogenases (ADHs) for the stereoselective oxidation of one enantiomer of a racemic diol to a hydroxy-ketone, followed by a stereoselective reduction of the ketone to the desired enantiomer of the diol. This process, often referred to as deracemization, can provide access to enantiomerically pure diols. The applicability of this method would depend on the availability of suitable ADHs that can act on the specific stereoisomers of this compound.

Catalytic Hydrogenation Approaches from Naphthalene Derivatives

Catalytic hydrogenation is a fundamental method for the reduction of the aromatic rings of naphthalene and its derivatives to the corresponding tetralin structures.

Regioselective and Stereoselective Hydrogenation Strategies

The regioselectivity of the hydrogenation of substituted naphthalenes is highly dependent on the nature and position of the substituents, as well as the reaction conditions and the catalyst used. For a dihydroxynaphthalene precursor to this compound, the goal is to selectively hydrogenate the ring that does not bear the hydroxyl groups, or to control the hydrogenation in a way that preserves the desired hydroxyl functionalities.

The hydrogenation of naphthalene itself can be selectively controlled to yield tetralin by preventing further reduction to decalin. mdpi.com This is often achieved by careful selection of the catalyst and reaction conditions. For dihydroxynaphthalenes, the electronic effects of the hydroxyl groups can influence the regioselectivity of the hydrogenation, directing the hydrogen addition to one of the two rings.

Role of Specific Catalysts in Diol Formation

A variety of catalysts are employed for the hydrogenation of naphthalene derivatives, including nickel, palladium, platinum, and rhodium-based systems. The choice of catalyst can significantly impact the selectivity and efficiency of the reaction.

For instance, studies on the selective hydrogenation of naphthalene have shown that bimetallic catalysts, such as Ni-Cu and Ni-Zn supported on γ-Al2O3, can enhance the selectivity towards tetralin formation while minimizing the over-hydrogenation to decalin. mdpi.com The addition of a second metal can modify the electronic properties of the primary catalyst, thereby altering its adsorption characteristics for the substrate and intermediates. Specifically, the addition of ZnO to a Ni/Al2O3 catalyst was found to weaken the adsorption of tetralin, leading to increased selectivity. mdpi.com

Multi-Step Organic Synthesis Pathways

Multi-step organic synthesis provides a versatile, albeit often more complex, route to specifically substituted tetralin diols like this compound. These pathways allow for precise control over the placement of functional groups.

A plausible synthetic route could commence with a suitably substituted naphthalene or benzene (B151609) derivative. For example, a synthesis could start from a methoxy-substituted naphthalene, which allows for the regioselective introduction of other functional groups. An illustrative example, though for a different isomer, is the synthesis of 8-methoxy-1-tetralone. researchgate.net This synthesis involves a Heck coupling followed by catalytic hydrogenation and then an intramolecular Friedel-Crafts acylation to form the tetralone ring. researchgate.net

A hypothetical pathway to this compound could involve the following key steps:

Starting Material Selection : A potential starting point could be 2,8-dihydroxynaphthalene or a protected derivative.

Selective Hydrogenation : Catalytic hydrogenation of the less sterically hindered or more electron-rich ring of the naphthalene precursor to form the tetralin scaffold.

Functional Group Interconversion : If starting with precursors like a methoxy-tetralone, subsequent steps would involve the introduction of the second hydroxyl group, potentially through electrophilic aromatic substitution followed by a Baeyer-Villiger oxidation and hydrolysis, or through nucleophilic substitution on a suitably activated position. The existing ketone would then be reduced to a hydroxyl group.

Deprotection : If protecting groups were used for the hydroxyl functions, a final deprotection step would be necessary to yield the target diol.

The synthesis of related compounds, such as 2,4-disubstituted tetralins, often involves cascade reactions like intramolecular Prins/Friedel-Crafts cyclizations to construct the tetralin core. researchgate.net

Strategies from Naphthalene-2,8-diol Precursors (Hypothetical)

The direct synthesis of this compound from naphthalene-2,8-diol represents a theoretically straightforward approach, primarily involving the selective hydrogenation of one of the aromatic rings. This transformation is an addition reaction, which is inherently atom-economical. The primary challenge in this hypothetical pathway lies in controlling the regioselectivity of the reduction to exclusively saturate the C1-C4 positions while leaving the other aromatic ring and the two hydroxyl groups intact.

Catalytic hydrogenation is a prominent method for the reduction of naphthalene derivatives. wikipedia.org Various catalyst systems are employed for naphthalene hydrogenation, including nickel, palladium, and molybdenum-based catalysts. nih.govnih.govmdpi.com For instance, a MoS₂/AC catalyst has been shown to be effective in the selective hydrogenation of naphthalene to tetralin. nih.gov The reaction conditions, such as temperature, hydrogen pressure, and solvent, are critical variables that influence both the rate of reaction and the selectivity towards the desired tetralin product over the fully saturated decalin. nih.govgoogle.com A comparative study of catalysts showed that a 5% Palladium on alumina (B75360) (Pd/Al₂O₃) catalyst is highly active, achieving a high yield of decalin, indicating that controlling the reaction to stop at the tetralin stage requires careful optimization. nih.govacs.org

An alternative to catalytic hydrogenation is the use of metal-ammonia reduction systems, such as the Birch reduction. huji.ac.il This method can be sensitive to reaction conditions, but it offers a different pathway for the partial reduction of aromatic systems. huji.ac.il The reduction of naphthalene derivatives with an alkali metal in liquid ammonia (B1221849) has been studied, and it typically yields dihydro products. huji.ac.il A modified approach using sodium and tert-butyl alcohol in an ether solvent has been reported to reduce naphthalene to 1,4-dihydronaphthalene (B28168) at room temperature, which could potentially be isomerized and further reduced to the desired tetralin skeleton. researchgate.net The success of these methods for a di-hydroxylated substrate like naphthalene-2,8-diol would depend on the directing effects of the hydroxyl groups and their compatibility with the strongly reducing conditions.

| Method | Typical Reagents/Catalysts | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Ni, NiMo/Al₂O₃, MoS₂/AC | High atom economy; catalyst can be recycled. nih.govmdpi.com | Over-reduction to decalin derivative; catalyst poisoning; requires high pressure. nih.govgoogle.com |

| Metal-Ammonia Reduction (Birch) | Na or Li, liquid NH₃, alcohol (e.g., EtOH) | Can provide different selectivity (often 1,4-reduction). huji.ac.il | Requires cryogenic temperatures; handling of liquid ammonia and alkali metals. |

| Modified Metal Reduction | Na, tert-butyl alcohol, THF or Et₂O | Milder room temperature conditions; safer than liquid NH₃. researchgate.net | Selectivity for di-hydroxylated naphthalenes is not established. |

Utilization of Functionalized Tetralone Intermediates

A more practical and controllable synthetic route to this compound involves the reduction of a functionalized tetralone precursor, specifically 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one (8-hydroxy-2-tetralone). This multi-step approach allows for greater control over the chemical structure before the final reduction to the diol.

The synthesis of substituted 2-tetralones can be achieved through various methods, such as the direct reaction of a 1-alkene with a substituted phenylacetic acid. nih.gov For the specific intermediate, 8-hydroxy-2-tetralone (B1296874), synthetic routes often begin with naphthalene derivatives or involve the cyclization of functionalized precursors. smolecule.com This key tetralone intermediate serves as a valuable building block in organic synthesis. smolecule.com

Once the 8-hydroxy-2-tetralone is obtained, the final step is the reduction of the ketone functional group at the C2 position to a hydroxyl group. This transformation can be accomplished using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a suitable catalyst (e.g., Pd, Pt, Ni) is also a viable method.

The reduction of the prochiral ketone in 8-hydroxy-2-tetralone creates a new stereocenter at the C2 position, resulting in the formation of two diastereomers: cis-1,2,3,4-tetrahydronaphthalene-2,8-diol and trans-1,2,3,4-tetrahydronaphthalene-2,8-diol. The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. For example, chelation-controlled reductions can be used to selectively form syn-1,3-diols from β-alkoxy ketones, a principle that could be analogous in controlling the stereochemistry of the target diol. nih.gov Biocatalytic reductions using microorganisms or isolated enzymes (alcohol dehydrogenases) offer a powerful method for achieving high enantioselectivity in the reduction of tetralones, often yielding specific stereoisomers of the resulting alcohol. researchgate.netnih.govmdpi.com

| Reducing Agent/Method | Typical Solvent | Key Features | Stereoselectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | Mild, selective for ketones/aldehydes, operationally simple. | Generally low; may produce a mixture of diastereomers. |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Powerful reducing agent; less selective than NaBH₄. | Often low; depends on steric hindrance. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | High atom economy, clean workup. | Depends on catalyst and substrate adsorption to the surface. |

| Biocatalysis (e.g., Fungi, ADHs) | Aqueous Buffer | High enantio- and diastereoselectivity possible; mild conditions. nih.govmdpi.com | Can be tuned to produce specific (S)- or (R)-alcohols. nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key considerations include maximizing atom economy, selecting benign solvents, and minimizing waste generation. epa.gov

Atom Economy and Efficiency in Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgwordpress.com An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts. libretexts.org

The hypothetical direct hydrogenation of naphthalene-2,8-diol is an addition reaction: C₁₀H₈O₂ + 2H₂ → C₁₀H₁₂O₂ This process has a theoretical atom economy of 100% because all atoms from the reactants are incorporated into the final product. kccollege.ac.in Catalytic hydrogenation is a prime example of a reaction type with high atom economy. wikipedia.org

Catalytic Hydrogenation : This method maintains a 100% atom economy for the reduction step itself.

Sodium Borohydride Reduction : The reaction stoichiometry (simplified) is: 4 C₁₀H₁₀O₂ + NaBH₄ + 4H₂O → 4 C₁₀H₁₂O₂ + NaB(OH)₄ In this case, the atoms from the NaBH₄ reagent are not incorporated into the desired product, leading to a lower atom economy. The goal in a green process is to favor catalytic routes over those requiring stoichiometric reagents. kccollege.ac.in Pfizer's redesigned synthesis of sertraline (B1200038), which involves a tetralone intermediate, exemplifies how streamlining steps and choosing more efficient reactions can dramatically improve a process's green credentials. epa.govtandfonline.com

Solvent Selection and Waste Minimization

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. hrpub.org The ideal green solvent is non-toxic, non-volatile, readily available from renewable sources, and easily recyclable.

For the hydrogenation steps, traditional organic solvents can often be replaced with greener alternatives.

Ethanol : Often used in hydrogenations, ethanol is a more benign solvent compared to chlorinated hydrocarbons or aromatic solvents like toluene. epa.govreddit.com

Water : If the substrate has sufficient solubility, water is an excellent green solvent for hydrogenation. reddit.com

Supercritical Fluids : Supercritical CO₂ can also be used as a reaction medium, offering benefits of gas-like viscosity and liquid-like density, with no solvent residue upon depressurization.

A clean synthesis of 2-tetralones has been described that eliminates the use of thionyl chloride, aluminum trichloride, and chlorinated hydrocarbon solvents, replacing them with a system of trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid. nih.gov This approach not only avoids hazardous materials but also improves atom efficiency by allowing for the recovery and recycling of the TFAA. nih.gov In the redesign of the sertraline process, Pfizer replaced four separate solvents (methylene chloride, tetrahydrofuran, toluene, and hexane) with a single, more benign solvent, ethanol. epa.gov This change significantly reduced solvent usage and eliminated the need for energy-intensive distillation and recovery processes. epa.gov

Stereochemical Aspects and Chiral Recognition of 1,2,3,4 Tetrahydronaphthalene 2,8 Diol Isomers

Enantioselective Synthesis of Tetrahydronaphthalene Diols

The controlled synthesis of specific stereoisomers of tetrahydronaphthalene diols is a significant challenge in organic chemistry. Enantioselective synthesis aims to produce a single enantiomer from a prochiral substrate, avoiding the formation of a racemic mixture. While direct enantioselective synthesis routes for 1,2,3,4-Tetrahydronaphthalene-2,8-diol are not extensively documented, established methodologies for similar structures, such as tetralin-1,4-diols, provide a blueprint for achieving stereocontrol.

One prominent strategy is the asymmetric reduction of a corresponding prochiral diketone. For instance, the enantioselective reduction of tetralin-1,4-dione has been successfully achieved using Corey-Bakshi-Shibata (CBS) catalysts. beilstein-journals.orgnih.gov This method can yield specific diol stereoisomers with high enantiomeric excess (ee). nih.gov For example, CBS-catalyzed reductions have produced the trans-diol in 72% yield and 99% ee. nih.gov

Another powerful technique applicable to the synthesis of chiral diols is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgrroij.comalfa-chemistry.com This reaction converts an alkene to a vicinal diol using osmium tetroxide as a catalyst in the presence of a chiral ligand derived from cinchona alkaloids. wikipedia.orgrroij.com By selecting the appropriate chiral ligand, such as (DHQ)2-PHAL or (DHQD)2-PHAL, it is possible to control the facial selectivity of the dihydroxylation, leading to the desired enantiomer of the diol. rroij.comalfa-chemistry.com This method is highly valued for its reliability and broad substrate scope. mdpi.com

The table below summarizes key approaches to enantioselective diol synthesis relevant to the tetrahydronaphthalene framework.

| Method | Precursor | Reagents/Catalyst | Key Features |

| Asymmetric Ketone Reduction | Prochiral Diketone (e.g., Tetralin-1,4-dione) | Corey-Bakshi-Shibata (CBS) catalyst, Borane | High enantioselectivity (up to 99% ee) for specific diol isomers. nih.gov |

| Asymmetric Dihydroxylation | Alkene (e.g., Dihydronaphthalene) | OsO₄ (catalytic), Chiral Ligand (e.g., (DHQ)₂-PHAL), Stoichiometric Oxidant (e.g., K₃Fe(CN)₆) | Predictable stereochemical outcome based on the choice of chiral ligand. wikipedia.orgalfa-chemistry.com |

Diastereomeric and Enantiomeric Purity Assessment

After a stereoselective synthesis, it is essential to accurately determine the composition of the product mixture, specifically its diastereomeric and enantiomeric purity. The enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating and quantifying enantiomers. nih.govacs.orgnih.gov The differential interaction between the enantiomers and the chiral phase leads to different retention times, allowing for their separation and quantification. chromatographyonline.com Polysaccharide-based and macrocyclic glycopeptide columns are commonly used for a wide range of chiral separations. chromatographyonline.com

Supercritical Fluid Chromatography (SFC) is another effective technique, often providing better resolution and faster analysis times compared to HPLC for certain chiral compounds. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used, often with the aid of chiral solvating agents or chiral shift reagents. These agents interact differently with each enantiomer, inducing chemical shift differences (Δδ) in the NMR spectrum that allow for the quantification of each stereoisomer.

The following table outlines common methods for assessing stereoisomeric purity.

| Technique | Principle | Advantages | Considerations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. chromatographyonline.com | High accuracy, widely applicable, good for quantification. nih.govnih.gov | Requires method development and selection of the appropriate chiral column. chromatographyonline.com |

| Chiral SFC | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. | Fast analysis, high resolution. diva-portal.org | Specialized equipment required. |

| NMR Spectroscopy | Use of chiral shift reagents or solvating agents to induce distinguishable signals for enantiomers. | Provides structural information, no separation needed for quantification. | May require derivatization or specialized reagents; lower sensitivity for minor isomers. |

Chirality and Stereoisomeric Configurations of the Diol Functionality

The structure of this compound contains two stereogenic centers, which are carbon atoms bonded to four different substituent groups. The presence of 'n' stereocenters in a molecule can result in a maximum of 2ⁿ stereoisomers. For this diol, with two stereocenters, a maximum of four stereoisomers can exist.

These stereoisomers can be classified into pairs of enantiomers and diastereomers.

Enantiomers are non-superimposable mirror images of each other. They have identical physical properties (melting point, boiling point, solubility) but rotate plane-polarized light in equal but opposite directions.

Diastereomers are stereoisomers that are not mirror images of each other. They have different physical and chemical properties.

The specific three-dimensional arrangement at each stereocenter is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. Based on the two stereocenters, the four possible stereoisomers of this compound are:

(2R, 8R) and (2S, 8S) - This pair constitutes a set of enantiomers.

(2R, 8S) and (2S, 8R) - This pair also constitutes a set of enantiomers.

The relationship between any isomer from the first pair and any isomer from the second pair is diastereomeric. For example, the (2R, 8R) isomer is a diastereomer of both the (2R, 8S) and (2S, 8R) isomers.

| Stereoisomer | Configuration at C-2 | Configuration at C-8 | Relationship to (2R, 8R) |

| Isomer 1 | R | R | Identical |

| Isomer 2 | S | S | Enantiomer |

| Isomer 3 | R | S | Diastereomer |

| Isomer 4 | S | R | Diastereomer |

Chiral Recognition Phenomena in Host-Guest Systems

Chiral recognition is a fundamental process where a chiral host molecule selectively binds one enantiomer of a chiral guest molecule over the other. rsc.org This selectivity arises from the formation of diastereomeric host-guest complexes with different stabilities and association constants. escholarship.org The stereoisomers of this compound can act as chiral guests in such systems.

The binding selectivity is typically governed by the three-point interaction model, which posits that at least three points of interaction between the host and guest are necessary for effective chiral discrimination. In the case of the diol isomers, these interactions could involve hydrogen bonding from the hydroxyl groups, hydrophobic interactions from the tetrahydronaphthalene skeleton, and steric repulsion.

A chiral host, such as a cyclodextrin, a crown ether, or a self-assembled supramolecular cage, possesses a chiral cavity. escholarship.org When a racemic mixture of the diol is introduced, the two enantiomers will compete for the binding site. The enantiomer that has a better geometric and electronic complementarity with the host's cavity will form a more stable complex, leading to its preferential encapsulation. nih.govacs.org This difference in binding affinity can be exploited for the separation of enantiomers or for sensing applications. rsc.org The formation of these diastereomeric complexes can often be observed and quantified using techniques like NMR spectroscopy, which can show distinct signals for the bound and unbound guests. escholarship.org

Application of Chiral Auxiliaries and Catalysts in Stereoselective Transformations

Achieving high levels of stereocontrol in the synthesis of molecules like this compound relies heavily on the use of chiral catalysts and chiral auxiliaries. wikipedia.org

Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate. wikipedia.org They impart their chirality to the substrate, directing subsequent reactions to occur on a specific face of the molecule. This creates a new desired stereocenter with high diastereoselectivity. After the reaction, the auxiliary is cleaved from the product and can often be recovered and reused. While this method is effective, it involves additional synthetic steps for attaching and removing the auxiliary. wikipedia.org Examples of widely used auxiliaries include oxazolidinones and camphorsultam. wikipedia.org

Chiral catalysts , on the other hand, offer a more atom-economical approach. The catalyst is a chiral molecule that interacts with the substrate to create a chiral environment for the reaction, favoring the formation of one enantiomer over the other. The catalyst participates in the reaction but is regenerated at the end of the cycle, meaning only a small amount is needed. The Sharpless Asymmetric Dihydroxylation is a prime example of a chirally catalyzed reaction, where a chiral ligand complexed to an osmium catalyst dictates the stereochemical outcome. wikipedia.orgrroij.com Similarly, the CBS reduction uses a chiral oxazaborolidine catalyst to deliver a hydride stereoselectively to a ketone. nih.gov

| Method | Principle | Advantages | Disadvantages |

| Chiral Auxiliary | A chiral molecule is covalently bonded to the substrate to direct a stereoselective reaction. wikipedia.org | High stereoselectivity, predictable outcomes. | Requires additional synthesis and removal steps, not atom-economical. wikipedia.org |

| Chiral Catalyst | A substoichiometric amount of a chiral molecule creates a chiral environment for the reaction. | High efficiency (catalytic turnover), highly atom-economical. | Catalyst development can be complex; may be sensitive to reaction conditions. |

Structural Elucidation and Advanced Characterization Techniques for 1,2,3,4 Tetrahydronaphthalene 2,8 Diol

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure of 1,2,3,4-tetrahydronaphthalene-2,8-diol, confirming its atomic connectivity, identifying its functional groups, and determining its stereochemistry.

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

The ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic and aliphatic protons. The aromatic region would likely show three protons (H-5, H-6, H-7) influenced by the electron-donating hydroxyl group at C-8. The H-7 proton, being ortho to the hydroxyl group, would appear most upfield, while the H-5 proton would be the most downfield of the aromatic signals. The aliphatic portion of the spectrum would consist of complex multiplets for the protons on carbons C-1, C-2, C-3, and C-4, with the proton at C-2 (H-2) being shifted downfield due to the adjacent hydroxyl group.

The ¹³C NMR spectrum would display ten distinct signals corresponding to each carbon atom. The carbons of the aromatic ring would resonate in the typical downfield region (δ 110-155 ppm), with C-8 being significantly deshielded by the attached hydroxyl group. The aliphatic carbons (C-1 to C-4) would appear in the upfield region (δ 20-70 ppm), where C-2 would have the highest chemical shift in this group due to the electronegative oxygen atom.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on structural analysis and data from analogous compounds.)

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | ~2.8 - 3.0 (m) | ~30 - 35 |

| 2 | ~3.8 - 4.1 (m) | ~65 - 70 |

| 3 | ~1.8 - 2.1 (m) | ~25 - 30 |

| 4 | ~2.6 - 2.9 (m) | ~20 - 25 |

| 4a | - | ~130 - 135 |

| 5 | ~7.0 - 7.2 (d) | ~125 - 130 |

| 6 | ~6.7 - 6.9 (t) | ~115 - 120 |

| 7 | ~6.6 - 6.8 (d) | ~110 - 115 |

| 8 | - | ~150 - 155 |

| 8a | - | ~135 - 140 |

| 2-OH | Variable (br s) | - |

| 8-OH | Variable (s) | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between adjacent protons. Key expected correlations would be observed within the aliphatic spin system: H-1 with H-2, H-2 with H-3, and H-3 with H-4. This helps to trace the sequence of protons in the saturated ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom it is attached to. This would definitively link the proton signals (e.g., H-2 at ~3.9 ppm) to their corresponding carbon signals (e.g., C-2 at ~68 ppm).

Protons at C-4 (aliphatic) to aromatic carbons C-5 and C-4a.

Protons at C-1 (aliphatic) to aromatic carbon C-8a.

Aromatic proton H-7 to carbons C-5 and C-8a.

The proton of the 8-OH group to carbons C-7, C-8, and C-8a.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, which is vital for determining the molecule's stereochemistry. For this compound, a key application would be to determine the relative configuration at the C-2 stereocenter by observing NOE correlations between H-2 and the axial/equatorial protons at C-1 and C-3.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns. For this compound (C₁₀H₁₂O₂), the exact mass is 164.0837 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern would likely be characterized by initial losses of stable neutral molecules. A prominent peak would be expected at m/z 146, corresponding to the loss of a water molecule ([M-H₂O]⁺) from the aliphatic hydroxyl group. A subsequent loss of another water molecule is less likely than fragmentation of the aliphatic ring. Another significant fragmentation pathway would involve the loss of ethylene (B1197577) (C₂H₄, 28 Da) via a retro-Diels-Alder reaction, leading to a fragment at m/z 136. Other important fragments would arise from cleavage of the aliphatic ring, leading to stable benzylic cations.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 146 | [C₁₀H₁₀O]⁺ | Loss of H₂O from the C-2 hydroxyl group |

| 136 | [C₈H₈O₂]⁺ | Loss of ethylene (C₂H₄) via retro-Diels-Alder |

| 118 | [C₈H₆O]⁺ | Loss of H₂O from the m/z 136 fragment |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. sigmaaldrich.com

The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the two hydroxyl groups (both phenolic and alcoholic), likely involved in hydrogen bonding. Other key absorptions would include:

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the CH₂ and CH groups.

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~1260-1000 cm⁻¹: C-O stretching vibrations for the secondary alcohol (at C-2) and the phenol (B47542) (at C-8).

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. Strong Raman signals would be expected for the aromatic ring breathing modes and the C-C backbone of the aliphatic ring.

Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| O-H Stretch (H-bonded) | 3500-3200 (strong, broad) | Weak |

| Aromatic C-H Stretch | 3100-3000 (medium) | Strong |

| Aliphatic C-H Stretch | 2950-2850 (strong) | Strong |

| Aromatic C=C Stretch | 1600-1450 (medium-strong) | Strong |

| C-O Stretch | 1260-1000 (strong) | Medium |

Since this compound possesses a chiral center at the C-2 position, it can exist as two enantiomers, (R) and (S). Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by the molecule.

The aromatic ring serves as a chromophore. The electronic transitions of this chromophore are perturbed by the chiral center at C-2, resulting in characteristic positive or negative signals (Cotton effects) in the ECD spectrum. To assign the absolute configuration, the experimental ECD spectrum of one enantiomer is recorded and compared to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum mechanical methods, most commonly Time-Dependent Density Functional Theory (TDDFT). By matching the signs and shapes of the experimental Cotton effects to the calculated spectrum for a known configuration (e.g., the S-enantiomer), the absolute configuration of the sample can be unambiguously assigned.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to analyze the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The specific wavelengths absorbed are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the benzene (B151609) ring fused to the saturated cyclohexane (B81311) ring. The parent compound, 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin), exhibits UV absorption characteristic of a substituted benzene ring. The presence of two hydroxyl (-OH) groups on the tetralin skeleton, one on the aromatic ring (at position 8) and one on the aliphatic ring (at position 2), would influence the absorption spectrum. Hydroxyl groups are powerful auxochromes, which can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and increase the absorption intensity (a hyperchromic effect). The phenolic hydroxyl group at position 8 is expected to have a more significant impact on the spectrum than the alcoholic hydroxyl at position 2 due to its direct conjugation with the aromatic π-electron system.

While specific experimental values for this compound are not available, studies on the parent hydrocarbon, 1,2,3,4-tetrahydronaphthalene, provide a baseline for its expected UV absorption profile. nih.gov

X-ray Crystallography for Solid-State Structure Determination

Specific crystallographic data for this compound has not been reported. However, analysis of closely related, substituted 1,2,3,4-tetrahydronaphthalene derivatives provides insight into the likely crystal structures. For instance, various derivatives have been found to crystallize in Sohncke space groups such as P2₁2₁2₁ and P2₁. nih.gov The crystal system, space group, and unit cell dimensions are unique to the specific crystalline form of a compound and are influenced by factors such as molecular symmetry and intermolecular forces.

The molecular structure of this compound consists of a fused ring system where the aromatic part is planar and the hydrogenated ring is non-planar. Ring-puckering analysis of similar tetrahydronaphthalene moieties reveals that the non-aromatic, six-membered ring typically adopts a half-chair conformation. nih.gov

The presence of two hydroxyl groups allows for the formation of strong intermolecular hydrogen bonds. These interactions are expected to be dominant forces in the crystal packing, connecting adjacent molecules into extended networks, such as chains or sheets. In the crystal structure of a related hydroxy-substituted tetrahydronaphthalene, intermolecular O—H⋯O hydrogen-bonding interactions were observed to direct the molecules into distinct strands. nih.gov Such hydrogen bonding significantly influences the compound's melting point and solubility.

Chromatographic Methods for Purity and Isomer Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The choice of method depends on the chemical and physical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For a diol like this compound, a reverse-phase (RP) HPLC method would be highly suitable. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column. The presence of two hydroxyl groups makes the target compound relatively polar. An RP-HPLC method would be effective for assessing the purity of a sample and for separating it from less polar starting materials or byproducts. Furthermore, HPLC is crucial for separating different positional isomers of di-substituted tetrahydronaphthalenes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be analyzed by GC, it must be volatile and thermally stable.

This compound, with a molecular weight of 164.20 g/mol , may have limited volatility due to the polar hydroxyl groups and their potential for hydrogen bonding. To improve its volatility and prevent thermal degradation in the GC injector and column, it is often necessary to perform a derivatization step. A common approach is silylation, where the hydroxyl protons are replaced with a trimethylsilyl (B98337) (TMS) group. This process blocks hydrogen bonding and increases the compound's volatility.

Once separated by the GC column, the compound enters the mass spectrometer, which provides information about its molecular weight and fragmentation pattern. This pattern serves as a "molecular fingerprint" that can be used for structural elucidation and confirmation. While no specific GC-MS data for the 2,8-diol isomer is available, the PubChem database contains mass spectrometry data for the related 1,4-diol isomer, showing characteristic fragment ions. nih.gov

Chemical Reactivity and Transformation Pathways of 1,2,3,4 Tetrahydronaphthalene 2,8 Diol

Oxidation Reactions of the Diol Functionality

The oxidation of 1,2,3,4-tetrahydronaphthalene-2,8-diol can proceed through several pathways, primarily targeting the secondary alcohol and the electron-rich aromatic ring. The specific outcome is highly dependent on the choice of oxidizing agent and reaction conditions.

The secondary alcohol at the C-2 position is susceptible to oxidation to form the corresponding ketone. This transformation is a standard reaction for secondary alcohols and can be achieved using a variety of common oxidizing agents. ncert.nic.inorganic-chemistry.org In contrast, the phenolic hydroxyl group at C-8 does not readily oxidize to a ketone under the same conditions, as this would require breaking the aromaticity of the benzene (B151609) ring. quora.com

Selective oxidation of the C-2 hydroxyl group would yield 8-hydroxy-3,4-dihydronaphthalen-2(1H)-one. Stronger oxidation could potentially affect both the C-2 alcohol and the benzenoid ring. For instance, the oxidation of vicinal diols (1,2-diols) can lead to α-hydroxy ketones, and analogous decalindiol systems have been oxidized to their corresponding diketones. nih.govnih.gov

| Reagent Class | Example | Product from C-2 Alcohol |

| Chromium-based | Pyridinium chlorochromate (PCC), CrO₃ | Ketone |

| Manganese-based | KMnO₄ (acidified) | Ketone (potential over-oxidation) |

| DMSO-based | Swern Oxidation | Ketone |

| Hypervalent Iodine | Dess-Martin periodinane, IBX | Ketone |

This table presents potential reagents for the oxidation of the secondary alcohol at the C-2 position.

The phenolic component of the molecule makes the aromatic ring highly activated and susceptible to oxidation, which can lead to either oxidative coupling or ring cleavage. wikipedia.org Under aggressive oxidative conditions, such as with strong radical oxidants like hydroxyl radicals (HO•), the aromatic ring can undergo fission. nih.gov

The mechanism often involves the formation of a phenoxyl radical, followed by addition of an oxidant and rearrangement to form intermediates like bicyclic peroxides. nih.gov Subsequent cleavage of these intermediates yields smaller, highly functionalized aliphatic molecules, such as organic acids and aldehydes. nih.gov This pathway is distinct from the formation of quinones, which can occur with milder oxidants and involves the conversion of the phenol (B47542) and another position on the ring into carbonyl groups, thereby breaking aromaticity. quora.com

Reduction Reactions

Reduction reactions of this compound primarily target the aromatic benzenoid ring, as the diol functionality is already in a reduced state.

The conversion of the tetrahydronaphthalene core to a decahydronaphthalene (B1670005) (decalin) structure requires the saturation of the aromatic ring. This can be accomplished through two primary methods: catalytic hydrogenation or chemical reduction.

Catalytic Hydrogenation: This is a common and effective method for reducing aromatic rings. The reaction involves treating the compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. mdpi.com Catalysts based on noble metals like platinum (Pt), palladium (Pd), rhodium (Rh), or nickel (Ni) are typically employed. The reaction saturates the benzene ring to yield the corresponding 2,8-dihydroxydecahydronaphthalene (decahydronaphthalene-2,8-diol).

| Catalyst | Typical Conditions | Product |

| NiMo/Al₂O₃ | 300 °C, 18 bar H₂ | Decahydronaphthalene derivative |

| Pd/C | Room temperature to moderate heat, H₂ pressure | Decahydronaphthalene derivative |

| PtO₂ (Adams' catalyst) | Room temperature, H₂ pressure | Decahydronaphthalene derivative |

This table provides examples of conditions for the catalytic hydrogenation of aromatic rings.

Birch Reduction: This method uses an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.orgpharmaguideline.com The Birch reduction reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. byjus.com While this reaction typically does not lead to complete saturation in a single step, subsequent isomerization of the double bonds into conjugation with each other, followed by another reduction step, can lead to the fully saturated decahydronaphthalene system under certain conditions. stackexchange.com

Substitution Reactions

Substitution reactions on this compound predominantly occur on the activated benzenoid ring through electrophilic aromatic substitution (EAS).

The regiochemical outcome of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the aromatic ring. In this molecule, there are two such groups: the phenolic hydroxyl group (-OH) at C-8 and the fused alkyl ring at C-1 and C-4a.

Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring via resonance. numberanalytics.commasterorganicchemistry.com

Alkyl Ring: This is a weakly activating group and also an ortho-, para-director through an inductive effect.

When multiple activating groups are present, the directing effect of the most powerful activator dominates. wou.edu Therefore, the hydroxyl group at C-8 will direct incoming electrophiles to the positions ortho (C-7) and para (C-5) to it.

Directing Effects in this compound

The image shows the primary sites for electrophilic attack on the aromatic ring.

For reactions like halogenation (e.g., with Br₂/FeBr₃ or Cl₂/FeCl₃), nitration (HNO₃/H₂SO₄), or Friedel-Crafts alkylation/acylation, substitution is expected to occur primarily at the C-5 and C-7 positions. The ratio of the C-5 (para) to C-7 (ortho) product can be influenced by steric hindrance, with the less hindered para position often being favored.

| Reaction | Reagents | Expected Major Products |

| Bromination | Br₂, FeBr₃ | 5-bromo- and 7-bromo-1,2,3,4-tetrahydronaphthalene-2,8-diol |

| Nitration | HNO₃, H₂SO₄ | 5-nitro- and 7-nitro-1,2,3,4-tetrahydronaphthalene-2,8-diol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-acyl- and 7-acyl-1,2,3,4-tetrahydronaphthalene-2,8-diol |

This table summarizes the expected outcomes for common electrophilic aromatic substitution reactions.

Derivatization of Hydroxyl Groups

The presence of two different types of hydroxyl groups—one secondary alcohol and one phenol—allows for a range of derivatization reactions. The differing acidity and nucleophilicity of these groups can be exploited to achieve selective modifications, although in many cases, reactions will occur at both sites.

The hydroxyl groups of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides). These reactions are typically catalyzed by acids or promoted by coupling agents. Given the presence of two hydroxyl groups, the reaction can yield a mixture of mono- and di-esterified products. The relative reactivity of the aliphatic C-2 hydroxyl versus the phenolic C-8 hydroxyl can be influenced by the choice of reagents and reaction conditions. For instance, selective monoesterification of symmetrical diols has been achieved using methods like resin-bound triphenylphosphine, which could potentially be adapted for diols with non-equivalent hydroxyl groups. researchgate.net General methods for diol esterification often employ catalysts and may involve reactive distillation to remove water and drive the reaction to completion. patsnap.com

Etherification, the conversion of hydroxyl groups to ethers, is another important transformation. This can be accomplished via reactions such as the Williamson ether synthesis, where the diol is first treated with a base to form alkoxide/phenoxide ions, followed by reaction with an alkyl halide. Silylation, a specific type of etherification where hydroxyl groups are converted to silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) iodide and hexamethyldisilazane), is a common strategy for protecting hydroxyl groups during multi-step syntheses. nih.gov This technique is applicable to diol systems similar to the tetrahydronaphthalene core. nih.gov

The table below summarizes common derivatization reactions for the hydroxyl groups.

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

| Esterification | Carboxylic Acid (+ Acid Catalyst) | Ester | Reversible reaction; often requires water removal. |

| Acid Chloride / Anhydride (B1165640) (+ Base) | Ester | Generally high-yielding and irreversible. | |

| Etherification | Alkyl Halide + Strong Base | Ether | Classic Williamson ether synthesis. |

| Silylation | Silyl Halide (e.g., TMSCl) + Base | Silyl Ether | Used for protection of hydroxyl groups. |

The spatial arrangement of the hydroxyl groups in this compound does not favor simple intramolecular cyclization to form a cyclic ether due to the distance between the C-2 and C-8 positions. However, the formation of cyclic derivatives is possible through reactions with bifunctional reagents. For example, reaction with phosgene (B1210022) or its equivalents could form a cyclic carbonate if the geometry is favorable, though this is unlikely for a 2,8-diol.

More relevant is the reactivity of the vicinal diol functionality that can be present in related isomers, such as 1,2,3,4-tetrahydronaphthalene-2,3-diol. Vicinal diols can react with aldehydes or ketones to form cyclic acetals or ketals, respectively. Furthermore, vicinal diols can undergo reactions like deoxydehydration. For cyclic trans-diols, vanadium-catalyzed deoxydehydration has been shown to produce the corresponding olefin (a cyclic derivative) via a stepwise C-O bond cleavage mechanism. chemrxiv.org While not directly applicable to the 2,8-substitution pattern, this highlights a transformation pathway available to other diol isomers of tetrahydronaphthalene.

Mechanistic Insights into Reaction Pathways

Understanding the reaction mechanisms involving the tetrahydronaphthalene diol framework is crucial for predicting its chemical behavior. Key insights can be drawn from studies on related structures, particularly concerning carbocation stability and hydrogen transfer capabilities.

Studies on the solvolysis of closely related tetrahydronaphthalene substrates, specifically cis- and trans-1-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes, provide significant insight into the role of β-hydroxy groups in carbocation-mediated reactions. nih.gov In these systems, the departure of a leaving group from the C-1 position generates a carbocation at that site, which is directly influenced by the hydroxyl group at the adjacent C-2 position.

Research shows that the solvolysis of both the cis and trans isomers proceeds through a common carbocation intermediate, as evidenced by similar product ratios. nih.gov A key finding is that the rate of solvolysis for the cis and trans isomers is surprisingly similar, with a rate ratio (kcis/ktrans) of approximately 0.5. nih.gov This contrasts sharply with related dihydronaphthalene systems where the cis isomer reacts much faster. nih.gov

Crucially, the presence of the β-hydroxyl group significantly slows down the reaction. Comparison with the solvolysis of 1-chloro-1,2,3,4-tetrahydronaphthalene (B46882) (which lacks the C-2 hydroxyl group) indicates that the β-OH group reduces the reaction rate by a factor of nearly 2000. nih.gov This pronounced rate retardation is attributed to the strong, electron-withdrawing inductive effect of the hydroxyl group, which destabilizes the adjacent developing positive charge of the carbocation intermediate. nih.gov The slow reaction of the trans isomer is consistent with the initial formation of a β-hydroxynaphthalenium carbocation where the C-OH group occupies an axial position, preventing stabilization by C-H hyperconjugation. nih.gov

These findings suggest that in a derivative of this compound, any reaction involving the formation of a carbocation at C-1, C-3, or C-4 would be heavily influenced by the inductive effects of the nearby C-2 hydroxyl group.

The following table presents comparative solvolysis rate data for relevant tetrahydronaphthalene substrates.

| Substrate | Solvent | kcis/ktrans Ratio | Observation | Reference |

| 1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalenes | Aqueous Acetonitrile (B52724) | 0.5 | Similar reactivity for both isomers. | nih.gov |

| Naphthalene-1,2-dihydrodiols (acid-catalyzed dehydration) | Aqueous Acetonitrile | 440 | cis isomer reacts much faster. | nih.gov |

| 2-Methoxy-1,2-dihydro-1-naphthol trichloroacetate (B1195264) esters | Aqueous Acetonitrile | 1800 | cis isomer reacts much faster. | nih.gov |

The 1,2,3,4-tetrahydronaphthalene (B1681288) (tetralin) core of the molecule is known to be an effective hydrogen donor in various chemical reactions. wikipedia.orgatamanchemicals.com The driving force for this hydrogen transfer is the thermodynamic stability gained through the aromatization of the saturated ring to form a naphthalene (B1677914) system, releasing up to two molecules of H₂. researchgate.net This property allows tetralin and its derivatives to be used as hydrogen-donor solvents, for example, in coal liquefaction and in the catalytic transfer hydrogenation of other organic molecules. wikipedia.orgresearchgate.net

The tetralin framework within this compound can also be expected to participate in hydrogen transfer processes. In the presence of a suitable catalyst (e.g., Pd/C, Pt/C) and a hydrogen acceptor, the molecule could undergo dehydrogenation to form 2,8-dihydroxynaphthalene. researchgate.net The facility of this reaction is influenced by the stability of the benzylic C-H bonds at positions C-1 and C-4. atamanchemicals.com

The presence of the hydroxyl groups at the C-2 and C-8 positions would modulate this reactivity. The phenolic hydroxyl at C-8, being an electron-donating group, would influence the electronic properties of the aromatic ring. The aliphatic hydroxyl at C-2 would primarily exert an inductive effect on the saturated ring. These substituents could affect the rate of hydrogen abstraction and the interaction of the molecule with the catalyst surface, thereby influencing its efficiency as a hydrogen donor compared to unsubstituted tetralin. researchgate.net

Computational and Theoretical Investigations of 1,2,3,4 Tetrahydronaphthalene 2,8 Diol

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic characteristics of molecules like 1,2,3,4-Tetrahydronaphthalene-2,8-diol. Through DFT calculations, the molecule's geometry can be optimized to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For this compound, structural optimization would likely be performed using a functional such as B3LYP combined with a basis set like 6-31G(d,p) to achieve a balance between computational cost and accuracy. The resulting optimized structure would reveal the precise spatial orientation of the hydroxyl groups and the conformation of the tetrahydronaphthalene core.

Beyond structural parameters, DFT is instrumental in elucidating electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Other electronic properties, such as the molecular electrostatic potential (MEP), can also be mapped. The MEP surface illustrates the charge distribution within the molecule, highlighting electron-rich regions (typically around the oxygen atoms of the hydroxyl groups) and electron-poor regions, which are susceptible to nucleophilic and electrophilic attack, respectively.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 2.5 D |

| Total Energy | -538.9 Hartree |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are widely used for the prediction of spectroscopic parameters, which can aid in the identification and structural elucidation of compounds. For this compound, both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be computationally predicted.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations provide theoretical chemical shifts that can be correlated with experimental data. The accuracy of these predictions can be enhanced by considering solvent effects, typically through implicit solvation models like the Polarizable Continuum Model (PCM). For complex molecules, computational NMR predictions are invaluable for assigning specific signals to the correct nuclei. Modern machine learning approaches are also being developed to predict NMR chemical shifts with high accuracy by training on large datasets of experimental spectra. mdpi.com

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. This is typically done by performing a frequency calculation on the optimized geometry. The resulting vibrational modes and their corresponding intensities provide a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other systematic errors in the computational method. The predicted IR spectrum for this compound would show characteristic peaks for O-H stretching, C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching, among others. Advanced techniques, such as calculating the Fourier transform of the dipole moment's autocorrelation function from a molecular dynamics simulation, can provide a more realistic representation of the IR spectrum by including temperature and dynamic effects. biorxiv.orgyoutube.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | 68.5 |

| C8 | 155.0 |

| C4a | 128.0 |

| C8a | 135.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and reaction energy profiles. For this compound, computational methods can be used to study various reactions, such as its oxidation or its role as a hydrogen donor.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state structures, which are first-order saddle points on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

For instance, the oxidation of the hydroxyl groups or the aromatic ring of this compound could be modeled. DFT calculations can be employed to explore the step-by-step mechanism, identifying any intermediates and calculating the energetics of each step. This level of detail is often difficult to obtain through experimental methods alone. Such studies can clarify the regioselectivity and stereoselectivity of reactions involving this compound. mdpi.com

Conformational Analysis and Energy Minima Studies

The flexible saturated ring of this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the different stable conformations (conformers) of a molecule and to determine their relative energies.

Computational methods can systematically explore the conformational space of this compound. This can be done through methods like a relaxed potential energy surface scan, where specific dihedral angles are systematically rotated, and the energy is minimized at each step. This process helps in identifying the low-energy conformers.

Each identified conformer represents a local minimum on the potential energy surface. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, based on their calculated free energies. The global minimum corresponds to the most stable and, therefore, most abundant conformer. For this compound, the orientation of the hydroxyl groups (axial vs. equatorial) and the puckering of the aliphatic ring would be key features distinguishing the different conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 2-OH (equatorial), 8-OH in plane | 0.00 |

| 2 | 2-OH (axial), 8-OH in plane | 1.25 |

| 3 | Twist-boat conformation | 3.50 |

Quantitative Structure-Activity Relationship ((Q)SAR) Analysis for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no specific QSAR studies on this compound were identified, the methodology can be applied to this compound and its analogs.

For a series of analogous dihydroxytetralin compounds, a QSAR study would involve several steps. First, a set of molecular descriptors would be calculated for each compound. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature. Quantum chemical descriptors, often derived from DFT calculations, can include HOMO/LUMO energies, dipole moment, and atomic charges. imist.ma

Next, a mathematical model is developed to correlate these descriptors with the measured biological activity (e.g., antioxidant capacity, enzyme inhibition). Statistical techniques such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are commonly used to build the QSAR model. The predictive power of the model is then validated using both internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, untested compounds and to provide insights into the structural features that are important for the desired biological activity. For phenolic compounds like dihydroxytetralins, descriptors related to the hydroxyl groups and the electronic properties of the aromatic ring are often found to be significant in QSAR models for antioxidant activity. nih.govnih.gov

Advanced Applications of 1,2,3,4 Tetrahydronaphthalene 2,8 Diol in Chemical Sciences

Chiral Building Blocks in Asymmetric Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules, a cornerstone of modern pharmaceutical and agrochemical development. The stereodefined structure of 1,2,3,4-tetrahydronaphthalene-2,8-diol makes it an exemplary chiral synthon, enabling the transfer of its inherent stereochemistry to new, more complex products.

The controlled synthesis of specific stereoisomers of dihydroxy-1,2,3,4-tetrahydronaphthalenes is a critical first step in their application as chiral building blocks. Chemoenzymatic methods, which leverage the high stereoselectivity of enzymes, are particularly effective. Bacterial dioxygenase enzymes, for instance, can catalyze the asymmetric dihydroxylation of naphthalene (B1677914) to produce enantiopure cis-1,2-dihydroxy-1,2-dihydronaphthalene. This intermediate can then be further transformed through chemical steps to yield various enantiopure stereoisomers of dihydroxy-1,2,3,4-tetrahydronaphthalene.

The availability of these enantiopure diols provides a direct route to a variety of chiral naphthalene derivatives. The defined spatial orientation of the hydroxyl groups on the tetralin framework allows for stereospecific reactions, ensuring that the chirality of the starting material is faithfully transmitted to the final product. This control is crucial in synthesizing molecules where biological activity is dependent on a single enantiomer.

Table 1: Examples of Stereoisomers from Naphthalene Precursors

| Precursor | Method | Product Stereoisomer |

| Naphthalene | Bacterial Dioxygenase Catalysis | (1R,2S)-1,2-Dihydroxy-1,2-dihydronaphthalene |

| 1,2-Dihydronaphthalene | Chemoenzymatic Synthesis | Enantiopure dihydroxy-1,2,3,4-tetrahydronaphthalene isomers |

In asymmetric catalysis, chiral ligands are used to direct the stereochemical outcome of a reaction by coordinating to a metal center, creating a chiral environment. The structure of this compound is well-suited for its use as a bidentate ligand. The two hydroxyl groups can coordinate to a Lewis acidic metal center, such as titanium, boron, or zinc.

The rigid tetrahydronaphthalene backbone holds the coordinating oxygen atoms in a fixed spatial arrangement. This conformational rigidity is a highly desirable feature in a chiral ligand, as it reduces the number of possible transition states in a catalytic reaction, often leading to higher enantioselectivity. By using an enantiopure form of the diol, a chiral Lewis acid catalyst can be generated. This catalyst can then be employed in a variety of transformations, including Diels-Alder reactions, aldol additions, and reductions, to produce enantiomerically enriched products. The collaboration between transition metals and Lewis acids is a powerful strategy in chemical synthesis, and ligands derived from structures like this compound are key to enabling this approach. nih.gov

Precursors for Complex Organic Molecules

The structural framework of this compound is embedded in numerous complex molecules, including natural products and pharmaceuticals. As such, it serves as a valuable intermediate, providing a pre-formed bicyclic core that can be elaborated upon to reach a target structure more efficiently.

Many biologically active natural products feature a tetralone or a tetrahydronaphthalene core. The synthesis of analogues of these natural products is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. For example, the synthesis of analogues of calcitriol, the active form of vitamin D3, has utilized a tetrahydronaphthalene-dione structure derived from naphthalene-1,5-diol. mdpi.com This highlights the utility of the tetrahydronaphthalene scaffold as a key intermediate in accessing complex, biologically relevant molecules. By starting with a pre-formed and stereochemically defined diol, chemists can significantly shorten the synthetic route to these intricate targets.

Beyond natural product analogues, the tetrahydronaphthalene framework is a common structural motif in purely synthetic pharmaceutical agents. Its role is typically that of a rigid scaffold used to orient other functional groups in a precise three-dimensional arrangement to optimize interaction with a biological target.

A notable example is the use of 1,2,3,4-tetrahydronaphthalene (B1681288) derivatives in the synthesis of the analgesic drug Dezocine. The synthesis involves a multi-step sequence where the tetrahydronaphthalene core is constructed and subsequently modified. The process underscores the importance of this scaffold as a non-therapeutic but structurally essential building block in the creation of valuable medicines.

Table 2: Synthetic Pathway Utilizing a Tetrahydronaphthalene Intermediate

| Step | Reactant(s) | Key Transformation | Product |

| 1 | 1,2-Dihydro-6-methoxy-4-methylnaphthalene, Halogenating agent | Halogenation of the naphthalene core | Halogenated 1,2,3,4-tetrahydronaphthalene derivative |

| 2 | Halogenated derivative, Base | Elimination/Rearrangement | Intermediate C |

| 3 | Intermediate C, Boron trifluoride etherate | Ring modification | Intermediate D |

| 4 | Intermediate D, 1,5-Dibromopentane | Alkylation | Intermediate E |

| 5 | Intermediate E, Base | Final cyclization and functional group manipulation | Dezocine |

Materials Science and Polymer Chemistry Applications

In materials science, the properties of polymers are dictated by the structure of their monomeric units. The incorporation of rigid monomers is a well-established strategy to enhance the thermal and mechanical properties of polymers, such as their glass transition temperature (Tg) and modulus.

The rigid, bicyclic structure of this compound makes it an excellent candidate for a rigid diol monomer. nih.gov Similar to other rigid diols like isosorbide or 1,4-cyclohexanedimethanol (CHDM), it can be incorporated into polyesters, polycarbonates, or polyurethanes through reactions involving its two hydroxyl groups. nih.govresearchgate.net

When used in a polycondensation reaction with a dicarboxylic acid (to form a polyester), the tetrahydronaphthalene unit would become part of the polymer backbone. Its rigid nature would restrict the rotational freedom of the polymer chains, leading to a material with increased stiffness and a higher glass transition temperature compared to polymers made with flexible, linear diols. These high-performance polymers could find applications in engineering thermoplastics and other areas where thermal stability and mechanical strength are critical. nih.gov

Design of New Materials with Specific Properties via Hydrogen Bonding

The presence of two hydroxyl groups in the this compound structure provides a strong directional influence on its molecular assembly in the solid state, primarily through hydrogen bonding. This predictable self-assembly is a cornerstone of crystal engineering, enabling the design of new materials with specific and desirable properties.

The formation of intermolecular O-H···O hydrogen bonds is a dominant feature in the crystal structures of dihydroxy-substituted tetrahydronaphthalene derivatives. These interactions can direct the molecules into well-defined one-, two-, or three-dimensional networks. For instance, in related dihydroxylactone derivatives, hydroxy-to-hydroxy and hydroxy-to-carbonyl hydrogen bonds lead to the formation of chains and sheets. nih.gov The specific arrangement of these hydrogen-bonded networks dictates the macroscopic properties of the material, such as its melting point, solubility, and mechanical strength.

The table below summarizes key crystallographic and hydrogen bonding parameters that are typically analyzed in the design of such materials.

| Parameter | Description | Typical Values/Observations for Dihydroxy Aromatics |

| Hydrogen Bond Donors | Groups that provide the hydrogen atom for the H-bond (e.g., -OH) | 2 (-OH groups) |

| Hydrogen Bond Acceptors | Groups that accept the hydrogen atom (e.g., oxygen of -OH) | 2 (oxygen atoms of -OH groups) |

| Common H-bond Motifs | Recurring patterns of hydrogen bonds | Chains, Dimers, Sheets |

| O···O distance | Distance between the oxygen atoms of interacting hydroxyl groups | 2.5 - 3.2 Å |

| O-H···O angle | Angle of the hydrogen bond | 150 - 180° |

By strategically functionalizing the this compound core, for example, by introducing other functional groups that can participate in hydrogen bonding, a wide array of supramolecular architectures can be accessed. This bottom-up approach to materials design is a powerful tool for creating functional organic solids with applications in areas such as nonlinear optics, ferroelectricity, and porous materials for guest inclusion.

Precursors for Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of polymers that possess a significant amount of interconnected free volume, leading to high surface areas. This unique characteristic arises from their rigid and contorted molecular structures which prevent efficient packing of the polymer chains. Monomers that are suitable for the synthesis of PIMs typically have a rigid structure with a non-linear geometry.

While research directly employing this compound as a PIM precursor is not extensively documented, closely related spiro-bis(1,2,3,4-tetrahydronaphthalene)-based monomers have been successfully utilized in the synthesis of novel PIMs. These monomers incorporate a rigid spirocyclic center that introduces a sharp turn in the polymer backbone, a key feature for creating intrinsic microporosity. The diol functionality in these monomers is crucial for the polymerization reaction, typically a polycondensation with a complementary comonomer.